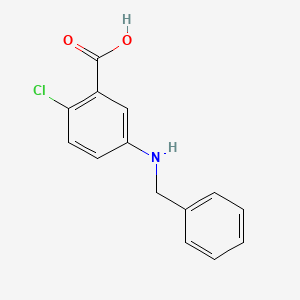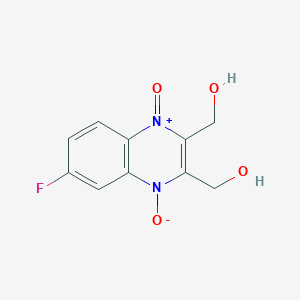
6,8-dihydroxypyrene-1,3-disulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dihydroxypyrene-1,3-disulfonic acid is a pH-sensitive dye that is widely used in scientific research. This compound is known for its ability to measure pH changes inside cells and create charge transfer complexes for studies on nanostructure assembly .
Métodos De Preparación
The synthetic routes for 6,8-dihydroxypyrene-1,3-disulfonic acid involve the sulfonation of pyrene derivatives. The reaction conditions typically include the use of sulfuric acid and oleum at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
6,8-Dihydroxypyrene-1,3-disulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6,8-Dihydroxypyrene-1,3-disulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a pH indicator and in the study of charge transfer complexes. In biology, it is used to measure pH changes inside cells. In medicine, it is used in diagnostic assays and imaging techniques. In industry, it is used in the development of sensors and other analytical tools .
Mecanismo De Acción
The mechanism of action of 6,8-dihydroxypyrene-1,3-disulfonic acid involves its ability to act as a pH-sensitive dye. The compound’s two pH-sensitive terminal hydroxy groups facilitate dual excitation and dual emission properties, allowing it to measure pH changes accurately. The molecular targets and pathways involved include the interaction with cellular components that affect pH levels .
Comparación Con Compuestos Similares
6,8-Dihydroxypyrene-1,3-disulfonic acid is unique due to its dual excitation and dual emission properties. Similar compounds include 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt, 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt hydrate, and 8-aminopyrene-1,3,6-trisulfonic acid trisodium salt. These compounds also have pH-sensitive properties but differ in their specific applications and chemical structures .
Propiedades
Número CAS |
85353-28-2 |
|---|---|
Fórmula molecular |
C16H10O8S2 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
6,8-dihydroxypyrene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H10O8S2/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10/h1-6,17-18H,(H,19,20,21)(H,22,23,24) |
Clave InChI |
GQLRLYZETPCMLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)


![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)

![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
![7-bromo-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13409583.png)




![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

